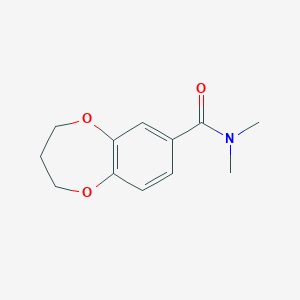
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as BMS-986142 and belongs to the class of sulfonamide compounds. The aim of
作用機序
The mechanism of action of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide involves the inhibition of BTK. BTK is a protein that plays a crucial role in the activation of immune cells such as B cells and mast cells. Inhibition of BTK leads to a reduction in the production of inflammatory cytokines and chemokines, thereby reducing inflammation. This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. It has also been shown to inhibit the activation of B cells and mast cells, which are important immune cells involved in the development of autoimmune diseases. In addition, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the major advantages of using 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide in lab experiments is its specificity for BTK. This compound has been shown to selectively inhibit BTK without affecting other kinases, which reduces the risk of off-target effects. Another advantage is its anti-inflammatory properties, which make it a useful tool for studying the role of inflammation in various disease models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the investigation of the efficacy of this compound in human clinical trials for the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other disease models.
合成法
The synthesis of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide involves the reaction of 3-methoxybenzaldehyde with N-(2-aminoethyl)benzenesulfonamide in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.
科学的研究の応用
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in the development of new drugs. This compound has been found to have anti-inflammatory properties and has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is an important target for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Several studies have demonstrated the efficacy of this compound in reducing inflammation and improving symptoms in animal models of autoimmune diseases.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(18-23(20,21)15-9-4-3-5-10-15)16(19)17-13-7-6-8-14(11-13)22-2/h3-12,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWKJGVUZDNYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)

![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
